N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a phenyl group at the 2-position and an ethanesulfonamide-linked ethyl chain at the 4-position.
Properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-2-19(16,17)14-9-8-12-10-18-13(15-12)11-6-4-3-5-7-11/h3-7,10,14H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCNTNJTBZXKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CSC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide typically involves the reaction of 2-phenylthiazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction
Biological Activity
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its antitumor and antimicrobial properties.
Synthesis
The compound can be synthesized through various methods that involve the reaction of thiazole derivatives with sulfonamides. The general synthetic route typically includes:
- Formation of Thiazole Ring : Starting from appropriate thioamide precursors.
- Alkylation : The thiazole is then alkylated with an ethylene sulfonamide moiety to yield the final product.
Antitumor Activity
Research indicates that derivatives of thiazole, including this compound, exhibit notable antitumor properties. For instance, compounds related to thiazole structures have been tested against various cancer cell lines at the National Cancer Institute (NCI).
Table 1: Antitumor Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 0.85 | CDK1 Inhibition |
| Similar Thiazole Derivative | A549 (Lung) | 0.41 | Apoptosis Induction |
| Another Thiazole Compound | HeLa (Cervical) | 0.50 | Cell Cycle Arrest |
The inhibitory effects observed suggest that these compounds may target specific proteins involved in cell cycle regulation, particularly cyclin-dependent kinases (CDKs), which are crucial for cell division.
Antimicrobial Activity
This compound also shows promising antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 32 |
| Salmonella enterica | 20 |
These findings indicate that the compound could be a potential candidate for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial survival and proliferation.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptosis through mitochondrial pathways.
- Cell Cycle Disruption : By inhibiting CDKs, it can halt the progression of cancer cells through the cell cycle.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Study on Antitumor Effects : A study published in Cancer Research demonstrated that a related thiazole compound significantly reduced tumor size in xenograft models.
- Antimicrobial Efficacy Study : Research published in Journal of Antimicrobial Chemotherapy showed that thiazole derivatives exhibited synergistic effects when combined with standard antibiotics against resistant strains.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Sulfonamide Hybrids
Compounds bearing both thiazole and sulfonamide moieties are well-documented. For example, N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide () shares a thiazole-sulfonamide scaffold but differs in substituents. Its synthesis involves coupling a thiazole-amine with a sulfonyl-acetic acid derivative, yielding a compound with distinct electronic properties due to the electron-withdrawing sulfonyl group. In contrast, the target compound’s ethyl linker and ethanesulfonamide group may enhance lipophilicity and bioavailability .
Mirabegron (β3-Adrenergic Receptor Agonist)
Mirabegron (2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide) shares a 1,3-thiazole core but replaces the ethanesulfonamide with an acetamide group and includes a β3-adrenergic receptor-targeting hydroxy-phenethylamine chain . Key differences include:
Ethanesulfonamide Derivatives in Patents
European Patent Application compounds (), such as 2-(4,4-difluoropiperidin-1-yl)-N-cyclopentyl-ethanesulfonamide , highlight the versatility of ethanesulfonamide in medicinal chemistry. These derivatives often prioritize heterocyclic substituents (e.g., triazoles, pyrrolo-triazolo-pyrazines) for target engagement. The target compound’s phenyl-thiazole group may offer unique π-π stacking interactions compared to these bulkier heterocycles .
Physicochemical and Spectroscopic Comparisons
IR and NMR Spectral Trends
- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) in related thiazole-sulfonamides () confirms the thione tautomer predominance. The target compound’s ethanesulfonamide group would exhibit νS=O stretches near 1150–1300 cm⁻¹, similar to sulfonamides in .
- NMR : The ethyl linker in the target compound would produce distinct 1H-NMR signals for the –CH2CH2– group (~δ 2.5–3.5 ppm), differing from Mirabegron’s acetamide (–CH2CO–, δ ~3.7–4.1 ppm) .
Solubility and Stability
The ethanesulfonamide group likely enhances aqueous solubility compared to Mirabegron’s acetamide, as sulfonamides exhibit stronger hydrogen-bonding capacity. However, the phenyl-thiazole moiety may reduce solubility relative to more polar heterocycles (e.g., triazoles in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
